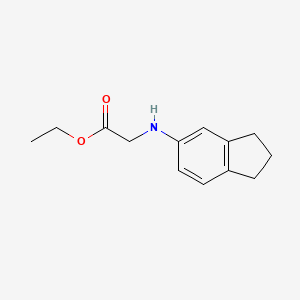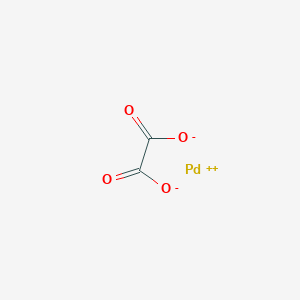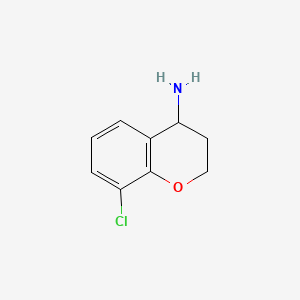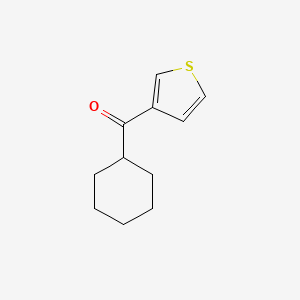
1-Methyl-3-(3-methylcyclohexyl)benzene
Übersicht
Beschreibung
1-Methyl-3-(3-methylcyclohexyl)benzene is a chemical compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . This compound is used in the production and use of (methylcyclohexyl)toluene isomer mixture plasticizers .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(3-methylcyclohexyl)benzene consists of a benzene ring with a methyl group and a 3-methylcyclohexyl group attached to it . The average mass of the molecule is 188.309 Da and the monoisotopic mass is 188.156494 Da .Physical And Chemical Properties Analysis
1-Methyl-3-(3-methylcyclohexyl)benzene is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Combustion Chemistry
The combustion of cyclohexane derivatives, like methylcyclohexane, serves as a foundation for understanding the combustion chemistry of larger cycloalkanes and practical fuels. A study by Wang et al. (2014) utilized synchrotron vacuum ultraviolet photoionization mass spectrometry to investigate the pyrolysis and combustion of methylcyclohexane. This research identified various intermediates, including radicals and cyclic intermediates, which are crucial for elucidating the formation channels of benzene and toluene during combustion. The study developed a kinetic model that provides insights into the consumption of methylcyclohexane and the formation of benzene and toluene under different conditions, thereby contributing to the optimization of fuel combustion processes (Wang et al., 2014).
Extraction Processes
The separation of benzene from cyclohexane presents significant challenges in the petrochemical industry due to their close boiling points. Salleh et al. (2019) investigated the use of binary mixtures of ionic liquids for the extractive separation of benzene and cyclohexane, optimizing solvent mixtures to enhance extraction performance. This study revealed that certain binary solvent mixtures, such as {C2mimTf2N + C2mimSCN}, significantly outperform traditional solvents like sulfolane in terms of extraction efficiency, demonstrating a novel approach to solvent-based extraction processes in the petrochemical industry (Salleh et al., 2019).
Chemical Reactions
The chemical reactivity of cyclohexane derivatives also extends to catalysis and polymerization reactions. For example, gold-catalyzed tandem C-H and C-C bond activation studies by Jiang et al. (2010) showcased how (cyclopropylidenecyclohexyl)benzene derivatives could undergo intramolecular rearrangements to form biaryl derivatives. This reaction mechanism, investigated through deuterium labeling and DFT calculations, highlights the potential of cyclohexane derivatives in synthetic chemistry for creating complex organic compounds with high yields (Jiang et al., 2010).
Safety and Hazards
The safety information available indicates that 1-Methyl-3-(3-methylcyclohexyl)benzene may be a hazardous substance. The compound is labeled with the GHS07 pictogram and the signal word “Warning” according to the information provided by MilliporeSigma . For more detailed safety information and precautions, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Eigenschaften
IUPAC Name |
1-methyl-3-(3-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNBFRPHPRPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579741 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylcyclohexyl)benzene | |
CAS RN |
154427-43-7 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)




![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)


